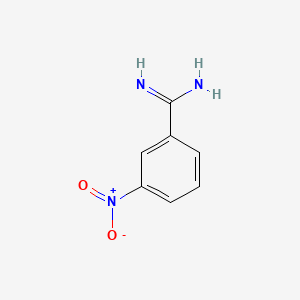

3-Nitrobenzimidamide

Vue d'ensemble

Description

3-Nitrobenzimidamide: is an organic compound with the molecular formula C7H7N3O2 . It is a derivative of benzimidamide, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Benzimidamide: The synthesis of 3-nitrobenzimidamide typically involves the nitration of benzimidamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Reduction of Nitrobenzimidazole: Another method involves the reduction of 3-nitrobenzimidazole to this compound using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: 3-Nitrobenzimidamide can undergo reduction reactions to form 3-aminobenzimidamide. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with amines can yield various substituted benzimidamides.

Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Amines, alkyl halides, under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-Aminobenzimidamide.

Substitution: Various substituted benzimidamides depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of benzimidamide.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that 3,4-Diphenyltetrahydrofuran exhibits neuroprotective properties. Compounds derived from it have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal death .

2. Antiepileptic Activity

The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential for development into therapeutic agents for epilepsy .

3. Antidepressant Properties

In addition to neuroprotection, 3,4-Diphenyltetrahydrofuran derivatives have been explored for their antidepressant effects. Studies indicate that these compounds can modulate neurotransmitter systems involved in mood regulation, offering a new avenue for treating depression .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of a specific derivative of 3,4-Diphenyltetrahydrofuran in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests that compounds derived from 3,4-Diphenyltetrahydrofuran may contribute to mitigating the progression of Alzheimer's disease.

Case Study 2: Antiepileptic Evaluation

Another research initiative focused on assessing the antiepileptic properties of 3,4-Diphenyltetrahydrofuran derivatives in rodent models. The findings revealed that treatment with these compounds significantly decreased seizure activity, highlighting their potential as alternative treatments for epilepsy.

Therapeutic Potential Overview

Mécanisme D'action

The mechanism of action of 3-nitrobenzimidamide involves its interaction with molecular targets such as enzymes. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it useful in therapeutic applications.

Comparaison Avec Des Composés Similaires

3-Aminobenzimidamide: A reduction product of 3-nitrobenzimidamide, known for its use in similar applications.

4-Nitrobenzimidamide: Another nitro-substituted benzimidamide with different positional isomerism, leading to varied reactivity and applications.

3-Nitrobenzamide: A structurally related compound with a nitro group at the third position but with different functional groups, leading to distinct chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Activité Biologique

3-Nitrobenzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anti-tubercular agent. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) attached to a benzimidamide structure. The presence of the nitro group is crucial as it influences the compound's biological activity through redox reactions that can lead to cell toxicity in pathogens.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted that various nitro compounds, including derivatives like this compound, exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Candida spp. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 15.6–62.5 μg/mL for S. aureus .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 - 62.5 |

| Nitrotriazole Derivative | Candida spp. | 15 - 500 |

Anti-Tubercular Activity

The anti-tubercular properties of this compound have been explored through high-throughput screening against Mycobacterium tuberculosis (Mtb). In one study, compounds similar to this compound were found to inhibit Mtb growth significantly with MIC values as low as 9.3 µM for certain derivatives . This suggests that modifications to the benzimidamide structure can enhance its efficacy against intracellular Mtb.

Case Study: Efficacy Against Mtb

In a detailed investigation, several nitro derivatives were tested for their ability to penetrate macrophages and inhibit Mtb growth. The results indicated that while some compounds exhibited moderate cytotoxicity (IC50 values ranging from 29-79 µM), they effectively reduced Mtb viability within macrophages .

The mechanism by which this compound exerts its biological effects is primarily linked to the nitro group, which can undergo reduction in bacterial cells, leading to the formation of reactive species that damage cellular components. This action is particularly effective against anaerobic bacteria and parasites .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound, it was found that certain derivatives exhibited low toxicity towards mammalian cells compared to their potent antimicrobial activity. For instance, compounds with IC50 values greater than 30 µM were considered to have acceptable selectivity profiles for further development .

Table 2: Cytotoxicity Profile of Nitro Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | RAW 264.7 | >30 |

| Other Nitro Derivatives | HepG2 | <29 |

Propriétés

IUPAC Name |

3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYGBNLZPDGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56406-50-9 (mono-hydrochloride) | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188153 | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-99-2 | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.